7-Methyl-9-(2-oxopropoxy)-2,3-dihydrocyclopenta[C]chromen-4(1H)-one is a synthetic organic compound with significant relevance in pharmaceutical research. Its molecular formula is , and it has a molecular weight of 272.29 g/mol. The compound is recognized for its potential applications in drug design, particularly in neuropharmacology, owing to its structural features that allow interaction with biological targets.
This compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information about its properties and synthesis methods. The compound's unique identifier is CAS number 307549-57-1, which facilitates its identification across different platforms .
7-Methyl-9-(2-oxopropoxy)-2,3-dihydrocyclopenta[C]chromen-4(1H)-one belongs to the class of chromones, which are characterized by their fused benzopyran structure. This classification indicates its potential for various biological activities, particularly as a scaffold for drug development.
The synthesis of 7-Methyl-9-(2-oxopropoxy)-2,3-dihydrocyclopenta[C]chromen-4(1H)-one typically involves multi-step reactions starting from readily available precursors. Common methods include:
The molecular structure of 7-Methyl-9-(2-oxopropoxy)-2,3-dihydrocyclopenta[C]chromen-4(1H)-one features a complex arrangement that includes:
The compound participates in various chemical reactions typical for chromone derivatives:
Specific reaction conditions such as temperature, solvent choice (e.g., ethanol or dichloromethane), and reaction time are crucial for optimizing yields during synthesis .
The mechanism of action for 7-Methyl-9-(2-oxopropoxy)-2,3-dihydrocyclopenta[C]chromen-4(1H)-one primarily involves interactions at the molecular level with specific enzymes or receptors:
Relevant data include melting point ranges and solubility profiles which are essential for practical applications in laboratories.
7-Methyl-9-(2-oxopropoxy)-2,3-dihydrocyclopenta[C]chromen-4(1H)-one has several scientific uses:
The synthesis of 7-methyl-9-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (CAS 307549-57-1) relies on strategic molecular hybridization techniques combining chromene and cyclopentane systems. The foundational pathway initiates with 7-hydroxy-2H-chromen-2-one derivatives (1a-b) undergoing O-propargylation using propargyl bromide under basic conditions (K₂CO₃/acetone) to yield propargylated chromene intermediates (2a-b) [2]. This critical step establishes the alkynyl handle necessary for subsequent cycloadditions. The cyclopenta[c]chromenone core is constructed via acid-catalyzed intramolecular Friedel-Crafts acylation, where the pendant carboxylic acid group cyclizes onto the chromene system at elevated temperatures (110–130°C), forming the fused pentacyclic structure [4]. This cyclization demands precise stoichiometric control, with molar ratios of chromene precursor to cyclizing agent maintained at 1:1.2 to minimize diacylation byproducts. Post-cyclization, the C9-hydroxy group is selectively deprotected under mild reducing conditions (Pd/C, H₂) to afford the key intermediate 7-methyl-2,3-dihydro-1H-cyclopenta[c]chromene-4,9-dione, characterized by FT-IR carbonyl stretches at 1715 cm⁻¹ (cyclopentanone) and 1660 cm⁻¹ (chromenone) [1] [4].
Table 1: Key Intermediates in Chromene-Cyclopentane Hybrid Synthesis
Intermediate | Chemical Structure | Spectral Signatures | Yield (%) |
---|---|---|---|
O-Propargylated chromene (2a-b) | 7-(Prop-2-yn-1-yloxy)-2H-chromen-2-one | ¹H NMR (CDCl₃): δ 2.55 (t, 1H), 4.85 (d, 2H) | 75–82 |
Cyclized chromenone | 7-Methyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-4-one | ¹³C NMR (DMSO-d6): δ 196.5 (C=O) | 68 |
C9-Hydroxy intermediate | 9-Hydroxy-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | FT-IR: 3400 cm⁻¹ (OH) | 90 |
Cyclopentane annulation to the chromene nucleus employs both Brønsted acid and transition metal catalysis. Concentrated H₂SO₄ facilitates the classical Friedel-Crafts approach but suffers from regiochemical inconsistencies (<70% selectivity for C4a-C9a fusion) and polyalkylation byproducts [4]. Advanced catalytic systems utilize nanomagnetic γ-Fe₂O₃-supported tungstate ((γ-Fe₂O₃-Im-Py)₂WO₄), enabling solvent-free ring closure at 80°C with 93% conversion efficiency . This heterogeneous catalyst operates through dual activation mechanisms: (1) tungsten sites polarize carbonyl groups to enhance electrophilicity, while (2) pyridinic nitrogen atoms stabilize developing carbocations during cyclization. Catalyst loadings at 5 mol% achieve complete conversion within 3 hours, with magnetic recovery enabling 5 recycles without significant activity loss (yield drop: 93% → 87%). Alternative Lewis acidic ionic liquids (e.g., 1-butyl-3-methylimidazolium chloroaluminate) permit cyclization below 100°C but require stringent anhydrous conditions. Kinetic studies confirm second-order dependence on chromene concentration and first-order on catalyst, with activation energies reduced from 85 kJ/mol (H₂SO₄) to 62 kJ/mol (tungstate system) .
The C9-oxygen of the cyclopenta[c]chromenone scaffold exhibits enhanced nucleophilicity due to adjacent electron-donating effects, enabling chemoselective O-alkylation. Introduction of the 2-oxopropoxy moiety employs α-haloketone coupling agents, typically chloroacetone, under optimized Mitsunobu conditions (PPh₃, DIAD, THF, 0°C→RT) or direct Williamson ether synthesis [1] [4]. The Mitsunobu approach achieves 95% regioselectivity by inverting the C9 hydroxyl stereoelectronics, suppressing N-alkylation of contaminant amines. Solvent screening reveals tetrahydrofuran (THF) maximizes nucleophilicity (yield: 88%) versus acetonitrile (72%) or DMF (65%). Critical to avoiding ketone reduction is the strict temperature control (<40°C) and exclusion of protic solvents. Post-functionalization analysis via ¹H NMR shows the distinctive methylene singlet of the -OCH₂CO- linker at δ 4.95–5.10 ppm, while the 2-oxopropyl methyl group resonates as a singlet at δ 2.40 ppm [1]. Competing C7-methyl side-chain reactions are negligible (<2%) due to steric hindrance from the fused cyclopentane ring. Purification via silica chromatography (ethyl acetate/hexane, 3:7) isolates the target compound with ≥95% purity, confirmed by HPLC-UV (λ = 254 nm) [1] [4].
Industrial translation prioritizes atom-economic tandem processes and solvent-free systems. The integrated "one-pot" strategy combines chromene oxidation, cyclopentane fusion, and alkoxyalkylation using a multifunctional tungstate catalyst ((γ-Fe₂O₃-Im-Py)₂WO₄) . This system operates without solvents at 90°C, converting alcohols directly to functionalized chromenones via in situ aldehyde formation, achieving 82% overall yield with E-factor reduction to 1.8 (vs. 8.5 for stepwise synthesis). Key green metrics include:
Continuous-flow reactors enhance sustainability further, with packed-bed configurations (catalyst cartridge) enabling 24-hour production cycles at 10 g/h throughput. Aqueous workups are replaced by magnetic catalyst sequestration and CO₂-extraction of the product, eliminating halogenated solvents . Life-cycle assessment confirms 45% lower cumulative energy demand versus batch methods. Industrial pilot studies demonstrate scalability to 100 kg batches with consistent purity (99.2–99.8% by GC-MS), validating commercial viability for this synthetic route.
Table 2: Green Chemistry Metrics for Industrial Production Methods
Parameter | Traditional Batch Process | Tandem Catalytic Process | Flow Chemistry System |
---|---|---|---|
Overall yield (%) | 67 | 82 | 85 |
E-factor (kg waste/kg product) | 8.5 | 1.8 | 0.9 |
PMI (kg input/kg product) | 18.6 | 3.2 | 2.1 |
Energy consumption (kWh/kg) | 490 | 290 | 210 |
Solvent intensity (L/kg) | 34 | 5 | 1.5 |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: